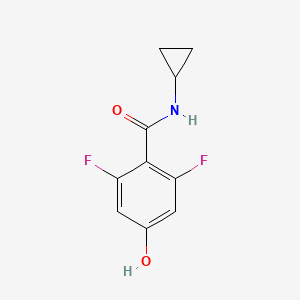
(R)-methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a naphthalene ring, which imparts unique chemical properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene-2-carboxylic acid and ®-2-amino-3-methylbutanoic acid.
Esterification: The carboxylic acid group of naphthalene-2-carboxylic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl naphthalene-2-carboxylate.
Amidation: The ester is then reacted with ®-2-amino-3-methylbutanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amide product to form the hydrochloride salt of ®-methyl 2-amino-3-(naphthalen-2-yl)propanoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
®-methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate or chromium trioxide to form naphthoquinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides and esters.
Aplicaciones Científicas De Investigación
®-methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the amino acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.
Naphthalene-2-carboxylic acid derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
®-methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride is unique due to its chiral nature and the presence of both a naphthalene ring and an amino acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H16ClNO2 |
|---|---|
Peso molecular |
265.73 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3-naphthalen-2-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C14H15NO2.ClH/c1-17-14(16)13(15)9-10-6-7-11-4-2-3-5-12(11)8-10;/h2-8,13H,9,15H2,1H3;1H/t13-;/m1./s1 |
Clave InChI |
BYTYONAXVAIPOV-BTQNPOSSSA-N |
SMILES isomérico |
COC(=O)[C@@H](CC1=CC2=CC=CC=C2C=C1)N.Cl |
SMILES canónico |
COC(=O)C(CC1=CC2=CC=CC=C2C=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



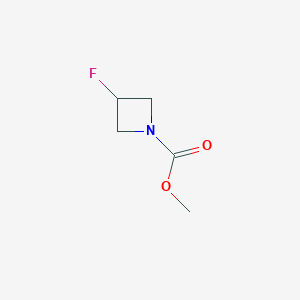
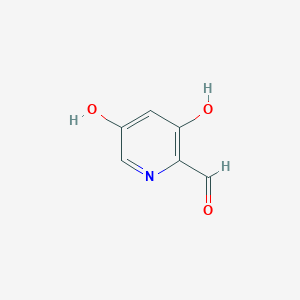
![4'-Methyl-[2,2'-bipyridin]-4-amine](/img/structure/B13029816.png)
![3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid](/img/structure/B13029822.png)

![6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13029833.png)

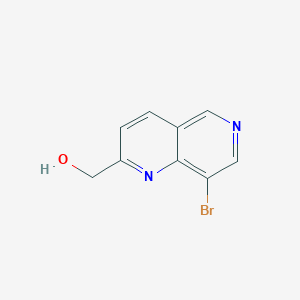
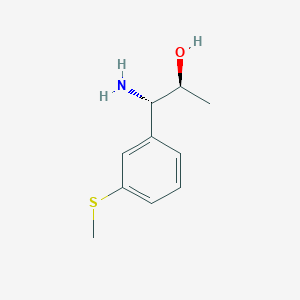

![(2R,3S,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrothiophene-3,4-diyl dibenzoate](/img/structure/B13029863.png)
![5,7-Diethoxythieno[3,2-b]pyridine](/img/structure/B13029867.png)
